BenchChemオンラインストアへようこそ!

L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl-

Neprilysin inhibition Substance P degradation Enkephalinase inhibitor potency

Sialorphin (L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl-L-arginine, sequence QHNPR, CAS 131748-26-0, molecular formula C₂₆H₄₂N₁₂O₈, molecular weight 650.7 g/mol) is an endogenous rat pentapeptide exocrine-endocrine signaling mediator synthesized predominantly in the submandibular gland and prostate of adult rats in response to androgen steroids. It functions as a physiological inhibitor of the membrane-anchored neutral endopeptidase neprilysin (NEP, EC 3.4.24.11) and also inhibits aminopeptidase N (APN, EC 3.4.11.2), thereby preventing the enzymatic degradation of endogenous opioid peptides substance P and Met-enkephalin.

Molecular Formula C26H42N12O8
Molecular Weight 650.7 g/mol
CAS No. 131748-26-0
Cat. No. B3231315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl-
CAS131748-26-0
Molecular FormulaC26H42N12O8
Molecular Weight650.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C26H42N12O8/c27-14(5-6-19(28)39)21(41)36-16(9-13-11-32-12-34-13)22(42)37-17(10-20(29)40)24(44)38-8-2-4-18(38)23(43)35-15(25(45)46)3-1-7-33-26(30)31/h11-12,14-18H,1-10,27H2,(H2,28,39)(H2,29,40)(H,32,34)(H,35,43)(H,36,41)(H,37,42)(H,45,46)(H4,30,31,33)/t14-,15-,16-,17-,18-/m0/s1
InChIKeyFVDBNXBFCARYQV-ATIWLJMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sialorphin (CAS 131748-26-0) for Research Procurement: Compound Identity and Biochemical Classification


Sialorphin (L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl-L-arginine, sequence QHNPR, CAS 131748-26-0, molecular formula C₂₆H₄₂N₁₂O₈, molecular weight 650.7 g/mol) is an endogenous rat pentapeptide exocrine-endocrine signaling mediator synthesized predominantly in the submandibular gland and prostate of adult rats in response to androgen steroids [1]. It functions as a physiological inhibitor of the membrane-anchored neutral endopeptidase neprilysin (NEP, EC 3.4.24.11) and also inhibits aminopeptidase N (APN, EC 3.4.11.2), thereby preventing the enzymatic degradation of endogenous opioid peptides substance P and Met-enkephalin [2]. As a naturally occurring NEP/APN dual inhibitor, sialorphin serves as the rat counterpart to the human peptide opiorphin (QRFSR) and represents a distinct chemotype within the enkephalinase inhibitor class that includes synthetic small molecules such as thiorphan [3].

Why Generic NEP Inhibitor Substitution Is Inadequate for Sialorphin (CAS 131748-26-0) Research Applications


The enkephalinase inhibitor class encompasses chemically and pharmacologically heterogeneous molecules—endogenous pentapeptides (sialorphin, opiorphin), synthetic small molecules (thiorphan, candoxatril), and peptidomimetics—that differ substantially in NEP inhibition potency, selectivity for NEP versus APN, species origin, metabolic stability, and pharmacokinetic behavior [1]. Sialorphin's competitive NEP inhibition IC₅₀ of 0.4–1 μM against substance P breakdown places it in a distinct potency tier from thiorphan (IC₅₀ = 6.9 nM) and opiorphin (IC₅₀ = 11–33 μM), meaning substitution with a more potent synthetic inhibitor or a less potent human homolog will produce divergent pharmacological outcomes [2]. Furthermore, an alanine scan of sialorphin demonstrates that single-residue substitutions at positions Gln¹, Pro⁴, or Arg⁵ abolish inhibitory activity, confirming that even close sequence analogs cannot serve as functional replacements without validated equipotency data [3].

Sialorphin (CAS 131748-26-0) Product-Specific Quantitative Differentiation Evidence


NEP Inhibitory Potency of Sialorphin Versus Human Opiorphin: IC₅₀ Comparison for Substance P Breakdown

Sialorphin inhibits the NEP-mediated breakdown of substance P with an IC₅₀ of 0.4–1 μM in a rat spinal membrane preparation, exhibiting approximately 10- to 30-fold greater inhibitory potency than the human homolog opiorphin, which displays an IC₅₀ of 11 ± 3 μM against substance P degradation by human LNCaP cell membranes and 33 ± 6 μM against the synthetic NEP substrate Mca-BK2 using recombinant hNEP [1]. This potency difference establishes sialorphin as a substantially more potent NEP inhibitor than its human ortholog in head-to-head cross-study comparison, despite both being endogenous pentapeptides of similar size and charge [2].

Neprilysin inhibition Substance P degradation Enkephalinase inhibitor potency Sialorphin vs. Opiorphin

Competitive Inhibition Mechanism of Sialorphin at NEP: Contrast with Synthetic Inhibitor Thiorphan

Sialorphin behaves as a competitive inhibitor of NEP-mediated substance P breakdown, characterized by an IC₅₀ of 0.4–1 μM in rat spinal membrane preparations [1]. In contrast, the synthetic small-molecule NEP inhibitor thiorphan exhibits an IC₅₀ of 6.9 nM (0.0069 μM) against purified NEP, representing approximately 60- to 145-fold greater molar potency than sialorphin . Importantly, sialorphin is an endogenous peptide that additionally inhibits aminopeptidase N (APN), whereas thiorphan is reported as a selective NEP inhibitor with an IC₅₀ of 22 μM against NEP2, indicating a different selectivity profile . The dual NEP/APN inhibitory activity of sialorphin contrasts with thiorphan's NEP-selective pharmacology, making these two inhibitors functionally non-interchangeable in experimental systems where APN contributes to enkephalin degradation.

Competitive inhibition Neprilysin Enzyme kinetics Sialorphin mechanism of action

Alanine Scan SAR of Sialorphin: Critical Residues for NEP Inhibitory Activity Quantified by Met-Enkephalin Half-Life

Systematic alanine scanning of sialorphin revealed a highly constrained SAR: substitution of Gln¹, Pro⁴, or Arg⁵ with alanine significantly reduced the half-life (t₁/₂) of Met-enkephalin in the presence of NEP, indicating loss of inhibitory function at these three positions [1]. In contrast, [Ala²]sialorphin (His²→Ala) retained equivalent inhibitory potency to wild-type sialorphin, while [Ala³]sialorphin (Asn³→Ala) displayed higher inhibitory potency than the parent compound, attributed to improved enzyme-binding pocket complementarity upon removal of the hydrophilic Asn residue [2]. In the same assay system, wild-type sialorphin extended the half-life of Met-enkephalin by approximately five-fold compared to the no-inhibitor baseline [3]. The hybrid peptide containing sialorphin's C-terminal Pro-Arg but opiorphin's N-terminal residues extended the half-life about five-fold above baseline, whereas reciprocal substitution that replaced sialorphin's Pro⁴ with serine significantly reduced activity [4].

Structure-activity relationship Alanine scan Met-enkephalin degradation Peptide engineering

In Vivo Antinociceptive Efficacy of Sialorphin: Dose-Response in Acute and Tonic Pain Models

Intravenous administration of sialorphin at 100–200 μg/kg produced potent antinociceptive responses in two behavioral rat models: the pin-pain test (acute mechanical pain) and the formalin test (injury-induced tonic pain) [1]. The analgesia was demonstrated to require activation of both μ- and δ-opioid receptors, confirming that sialorphin's in vivo mechanism proceeds through protection of endogenous enkephalins from NEP-mediated degradation rather than direct opioid receptor agonism [2]. This distinguishes sialorphin mechanistically from direct opioid receptor agonists such as morphine: sialorphin amplifies endogenous opioidergic tone only at sites of enkephalin release, whereas morphine indiscriminately activates opioid receptors [3]. As a cross-study comparison, the human homolog opiorphin at 1 mg/kg i.v. produced pain suppression equivalent to 3–6 mg/kg morphine in the pin-pain test [4].

In vivo analgesia Pin-pain test Formalin test Opioid receptor-dependent antinociception

Anti-Proliferative Activity of Sialorphin Versus Thiorphan in Colorectal Cancer Cell Lines

Both sialorphin and the synthetic NEP inhibitor thiorphan exerted anti-proliferative activity against colorectal cancer (CRC) cell lines SW620 and LS180 via a NEP-dependent mechanism, while showing no cytotoxicity against normal human fibroblasts (HSF cells) [1]. The anti-proliferative effect was mediated through induction of cell cycle arrest in the G₀/G₁ phase, increased ERK1/2 activity, and reduced phosphorylation of mTOR (Ser2448), 4E-BP1, and p70S6K, without induction of apoptosis [2]. Critically, N-acetylation or C-amidation of sialorphin (or its alanine scan analogs) resulted in decreased or abolished anti-proliferative activity, demonstrating that both free N- and C-termini are essential for this biological function [3]. Furthermore, both thiorphan and sialorphin enhanced the anti-proliferative activity of co-administered CRC growth inhibitors atrial natriuretic peptide (ANP) and melphalan (MEL), suggesting a potential chemosensitizing role [4].

Colorectal cancer Anti-proliferative activity NEP inhibitor oncology Cell cycle arrest

Plasma Stability of Sialorphin: Comparative Degradation Kinetics as a Procurement-Relevant Parameter

Sialorphin exhibits limited stability in human plasma, undergoing near-complete degradation within a 2-hour incubation period at 25.0 ± 0.1 °C and ionic strength 0.1 M (NaClO₄) [1]. By comparison, the stabilized analog peptide XI (D-Arg-His-Asn-Pro-Arg, a 1-substituted sialorphin analog with a D-arginine at the N-terminus) retained 45% of its initial level after 48 hours under identical conditions, representing a >24-fold improvement in plasma half-life [2]. Furthermore, heterodimer peptide X (a Cys-linked sialorphin-spinorphin conjugate) showed greater stability in human plasma than sialorphin and spinorphin individually [3]. This rapid plasma degradation of native sialorphin is a critical factor for experimental design: in vitro assays should be completed within <2 hours, and in vivo studies must account for rapid clearance when determining dosing regimens [4].

Peptide stability Human plasma Metabolic degradation Sialorphin half-life

Sialorphin (CAS 131748-26-0): Evidence-Backed Research Application Scenarios for Informed Procurement


In Vivo Enkephalinergic Pain Modulation Studies in Rodent Models

Sialorphin serves as a validated reference compound for in vivo pharmacology of the endogenous opioid system. At i.v. doses of 100–200 μg/kg, sialorphin produces μ- and δ-opioid receptor-dependent antinociception in both acute mechanical pain (pin-pain test) and tonic inflammatory pain (formalin test) models in rats [1]. Unlike direct opioid agonists, sialorphin amplifies endogenous enkephalinergic signaling only at sites of peptide release, avoiding the global receptor activation that confounds mechanistic interpretation when morphine or synthetic opioids are used [2]. This makes sialorphin the preferred tool for dissecting enkephalin-mediated pain pathways versus direct opioid receptor pharmacology.

Structure-Activity Relationship (SAR) Studies on Peptide NEP Inhibitors

Wild-type sialorphin is the essential reference standard for SAR programs exploring peptide-based NEP inhibitors. The alanine scan data demonstrate that positions Gln¹, Pro⁴, and Arg⁵ are critical for inhibitory activity—substitutions at these sites abolish function—while His² tolerates substitution and Asn³ replacement with alanine actually enhances inhibitory potency [3]. Any novel sialorphin analog must be benchmarked against native sialorphin in the same Met-enkephalin degradation assay to quantify relative inhibitory potency and half-life extension [4]. Procurement of high-purity wild-type sialorphin is a prerequisite for generating interpretable SAR datasets.

Colorectal Cancer Cell Biology: NEP-Dependent Anti-Proliferative Mechanism Studies

Sialorphin provides a structurally distinct, peptide-based NEP inhibitor tool for oncology research in CRC. When tested head-to-head against thiorphan in SW620 and LS180 CRC cell lines, sialorphin comparably inhibited proliferation via NEP-dependent G₀/G₁ cell cycle arrest, ERK1/2 activation, and mTOR pathway suppression without cytotoxicity to normal fibroblasts [5]. The finding that N-acetylation or C-amidation of sialorphin abolishes anti-proliferative activity—unlike thiorphan, which retains function—enables unique structure-function experiments to probe the role of peptide termini in NEP-mediated cancer cell signaling [6].

Dual NEP/APN Inhibition Assays in Enkephalin Degradation Studies

For in vitro systems where both NEP and APN contribute to enkephalin catabolism, sialorphin is the inhibitor of choice due to its documented dual inhibitory activity against both metallopeptidases . Unlike thiorphan (selective NEP inhibitor, IC₅₀ = 6.9 nM) or bestatin (selective APN inhibitor), sialorphin simultaneously blocks both degradation pathways, more closely recapitulating the physiological regulation of enkephalin tone [7]. However, experimental protocols must account for sialorphin's limited plasma stability: in vitro incubations should be completed within 2 hours to maintain inhibitory activity [8].

Quote Request

Request a Quote for L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.